

# 6-Chloropyridine-3-sulfonamide chemical properties and structure

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Compound of Interest		
Compound Name:	6-Chloropyridine-3-sulfonamide	
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An In-depth Technical Guide to **6-Chloropyridine-3-sulfonamide**: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **6-chloropyridine-3-sulfonamide**, a key heterocyclic building block in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

# **Chemical and Physical Properties**

**6-Chloropyridine-3-sulfonamide** is a solid compound under standard conditions. Its key physical and chemical properties are summarized in the table below, providing a quantitative look at its characteristics.



Property	Value	Source
Molecular Formula	C5H5CIN2O2S	[1][2][3][4]
Molecular Weight	192.62 g/mol	[1][2][3][4]
Monoisotopic Mass	191.9760263 Da	[1]
Melting Point	158-159 °C	[2]
Boiling Point (Predicted)	383.2 ± 52.0 °C	[2]
Density (Predicted)	1.558 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	9.24 ± 0.60	[2]
XlogP (Predicted)	0.4	[1]
Appearance	White to brown solid	[5]

## **Chemical Structure and Identifiers**

The structural identity of **6-chloropyridine-3-sulfonamide** is well-defined by various chemical nomenclature and notation systems. These identifiers are crucial for unambiguous database searching and chemical modeling.



Identifier Type	Identifier	Source
IUPAC Name	6-chloropyridine-3-sulfonamide	[1]
CAS Number	40741-46-6	[2][3]
SMILES	C1=CC(=NC=C1S(=O) (=O)N)Cl	[1][6]
InChI	InChI=1S/C5H5CIN2O2S/c6-5- 2-1-4(3-8-5)11(7,9)10/h1-3H, (H2,7,9,10)	[1][6]
InChIKey	HIBWOQXTHBAGDY- UHFFFAOYSA-N	[1][6]
Synonyms	6-Chloro-3- pyridinesulfonamide, 2-chloro- pyridine-5-sulfonamide	[2][4]

## **Reactivity and Stability**

## Reactivity:

The reactivity of **6-chloropyridine-3-sulfonamide** is primarily influenced by the electron-withdrawing nature of the pyridine nitrogen, the sulfonyl group, and the chlorine atom.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position (ortho to the
  ring nitrogen) is activated towards nucleophilic attack. The pyridine nitrogen helps to stabilize
  the negative charge in the Meisenheimer intermediate that forms during the substitution,
  making this position significantly reactive towards nucleophiles.[7]
- Sulfonamide Group: The sulfonamide group is generally stable.[8] However, the nitrogen can be alkylated, acylated, or arylated under appropriate conditions.[8] The primary sulfonamide group (SO<sub>2</sub>NH<sub>2</sub>) is a key precursor for creating a diverse range of substituted sulfonamides. [8][9]
- Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and



Buchwald-Hartwig amination. The electrophilicity of the carbon at the 6-position facilitates this key step in the catalytic cycle.[7]

## Stability:

- The compound is chemically stable under standard ambient conditions (room temperature).
- It should be stored under an inert gas (nitrogen or argon) at 2-8°C to ensure long-term stability.[2]
- Avoid intense heating, as this can lead to the formation of explosive mixtures with air.
   Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

## **Experimental Protocols**

While specific, detailed experimental protocols for the synthesis of **6-chloropyridine-3-sulfonamide** are not readily available in the provided search results, a general and widely used method for the synthesis of primary sulfonamides can be described. The classical approach involves the reaction of a sulfonyl chloride with ammonia.[8]

General Synthesis of 6-Chloropyridine-3-sulfonamide from its Sulfonyl Chloride:

This protocol is based on the established reactivity of sulfonyl chlorides with ammonia.

- Objective: To synthesize 6-chloropyridine-3-sulfonamide via the ammonolysis of 6chloropyridine-3-sulfonyl chloride.
- Materials:
  - 6-Chloropyridine-3-sulfonyl chloride
  - Ammonia (aqueous solution or gas)
  - An appropriate solvent (e.g., Dioxane, THF, or Acetonitrile)
  - Deionized water



- Organic solvent for extraction (e.g., Ethyl Acetate)
- Brine solution
- Anhydrous sodium sulfate or magnesium sulfate

#### Procedure:

- Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
- Cool the reaction mixture in an ice bath (0 °C).
- Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equiv) to the stirred solution. Alternatively, bubble ammonia gas through the solution.
- Allow the reaction to warm to room temperature and stir for several hours until completion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding deionized water.
- Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

#### Purification:

- The crude 6-chloropyridine-3-sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., water or ethanol/water).[2]
- Analysis and Quality Control:



- The purity of the final compound can be assessed using High-Performance Liquid Chromatography (HPLC).[5]
- The structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]

## **Visualizations**

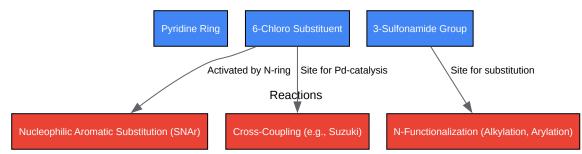
To further clarify the concepts discussed, the following diagrams illustrate key relationships and workflows.



# Generalized Experimental Workflow **Reaction Setup** (Sulfonyl Chloride + Ammonia) **Reaction Monitoring** (TLC / LC-MS) Workup (Quench, Extract, Dry) Purification (Chromatography / Recrystallization) Synthesis of 6-Chloropyridine-3-sulfonamide 6-Chloropyridine-3-sulfonyl chloride Ammonia (NH3) **Analysis** (HPLC, NMR, MS) Reagent Ammonolysis 6-Chloropyridine-3-sulfonamide Pure 6-Chloropyridine-3-sulfonamide

#### Key Reactivity Relationships

### 6-Chloropyridine-3-sulfonamide





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